molecular formula C13H14N2O2 B3163364 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde CAS No. 883545-90-2

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde

Cat. No.: B3163364
CAS No.: 883545-90-2
M. Wt: 230.26 g/mol
InChI Key: WMUWZUMEDDBCNN-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde (CAS 883545-90-2) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This benzaldehyde derivative features a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . Its structure incorporates both an imidazole ring and an aldehyde functional group, making it a versatile intermediate for synthesizing more complex molecules, such as through condensation reactions or as a precursor for heterocyclic compounds . The compound has a calculated density of 1.1±0.1 g/cm³ and a boiling point of 410.0±35.0 °C at 760 mmHg . Researchers utilize this compound strictly for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Customers can request the certificate of analysis for specific batch data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-14-5-6-15(10)8-12-7-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUWZUMEDDBCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst and solvent. The reaction typically proceeds under mild conditions, with the imidazole ring forming a bond with the benzaldehyde core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid, 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl alcohol, and various substituted derivatives .

Scientific Research Applications

The compound 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde is a chemical of interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed examination of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic properties. Its structure suggests that it may interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. A study focusing on related imidazole derivatives indicated that modifications to the benzaldehyde moiety could enhance activity against various pathogens, including bacteria and fungi. This suggests that this compound could be investigated further for similar properties.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the production of more complex molecules.

Synthesis Pathways

The compound can be synthesized through various methods, including:

  • Condensation Reactions : Reacting 4-methoxybenzaldehyde with 2-methylimidazole under acidic conditions to form the target compound.
  • Functionalization : Further reactions can modify the imidazole ring or the benzaldehyde group to yield derivatives with enhanced properties.

Research Applications

In addition to its medicinal uses, this compound is valuable in research settings for:

  • Biochemical Studies : Investigating enzyme interactions or cellular responses.
  • Material Science : Exploring its properties in polymer chemistry or as a building block for novel materials.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityReferences
Compound AStructure AModerate
Compound BStructure BHigh
This compoundStructure CTBDTBD

Table 2: Synthesis Methods and Yields

MethodYield (%)ConditionsReference
Condensation Reaction85%Acidic Medium
Functionalization Step70%Varies

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and protein function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde and its analogs:

Compound Name Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) pKa Key Differences
This compound (Target) C₁₃H₁₄N₂O₂ 4-OCH₃, 3-(2-methylimidazolyl-CH₂-) N/A N/A N/A Reference compound
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde C₁₂H₁₂N₂O₂ 3-OCH₃, 4-(4-methylimidazolyl-) N/A N/A N/A Imidazole position (4 vs. 3), no methylene bridge
4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}benzaldehyde C₁₇H₁₆N₂O₃S 4-OCH₃, 3-(5-methoxybenzimidazolyl-S-CH₂-) N/A 571.3 (predicted) 9.92 Benzimidazole core, thioether linkage
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde C₁₅H₁₇N₃O₅ 3-OCH₃, 4-(propoxy-linked 2-methyl-4-nitroimidazolyl-) N/A N/A N/A Nitro group, propoxy spacer
4-Methoxy-3-((2-methyl-1H-imidazol-1-yl)methyl)benzaldehyde hydrochloride C₁₃H₁₅ClN₂O₂ Hydrochloride salt of target compound N/A N/A N/A Salt form, discontinued due to stability?

Key Observations :

  • Solubility : The hydrochloride salt () likely improves aqueous solubility but may face stability challenges, leading to discontinuation.
  • Bioactivity Potential: The thioether-linked benzimidazole analog () exhibits a higher molecular weight (328.39 g/mol) and predicted pKa of 9.92, suggesting enhanced lipophilicity and basicity compared to the target compound.

Challenges and Limitations

  • Stability : The hydrochloride salt’s discontinuation () implies formulation challenges, possibly due to hygroscopicity or decomposition.
  • Synthetic Complexity : Derivatives with extended linkers (e.g., propoxy in ) require additional steps, reducing practicality.

Biological Activity

4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2C_{13}H_{14}N_{2}O_{2}, with a molecular weight of 246.26 g/mol. The compound features a methoxy group, an imidazole moiety, and a benzaldehyde functional group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives of imidazole have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
4-Methoxy-3-(2-methyl-1H-imidazol-1-yl)methylbenzaldehydeTBDTBD
Compound PA-10.0195E. coli
Compound 12a0.0048Bacillus mycoides
Compound VIIgTBDMultiple strains

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve the inhibition of key metabolic pathways in microorganisms or the disruption of cellular integrity. The imidazole ring is known for its ability to coordinate with metal ions, potentially leading to the formation of reactive species that can damage microbial cells .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of various imidazole derivatives, including those structurally related to this compound. The results demonstrated that certain substitutions on the imidazole ring significantly enhanced antibacterial potency, suggesting that structural modifications could be a viable strategy for developing new antimicrobial agents .

Investigation into Cytotoxicity

Another research effort assessed the cytotoxic effects of related compounds on cancer cell lines. Notably, some derivatives showed selective cytotoxicity towards T-cell lines while sparing non-T-cell lines, indicating a potential therapeutic window for cancer treatment . This selectivity is crucial for minimizing side effects in clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves condensation reactions. For example, substituted benzaldehydes react with amines or heterocyclic precursors under reflux in ethanol or DMF, with catalytic acetic acid or bases like NaOH. Purification often employs column chromatography or recrystallization . Key intermediates, such as imidazole derivatives, may require controlled temperature (e.g., 80–100°C) and inert atmospheres to prevent side reactions .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at ~10 ppm, imidazole protons at 7–8 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H of aldehyde) are diagnostic .
  • Elemental Analysis : Validates purity (>95% by HPLC) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry; SHELX software refines crystal structures .

Q. What are the primary biological targets or assays for this compound in medicinal chemistry?

  • Methodology : The imidazole moiety suggests potential interactions with enzymes or receptors (e.g., 5-HT₃ antagonists, as seen in ondansetron analogs). In vitro assays include:

  • Receptor Binding Studies : Radioligand displacement assays using cell membranes expressing target receptors .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

  • Methodology :

  • Docking Simulations : Software like AutoDock Vina models interactions with receptor active sites (e.g., 5-HT₃ receptor). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds; RMSD plots validate conformational changes .
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on activity .

Q. How do structural modifications (e.g., replacing the methoxy group) alter the compound’s physicochemical properties?

  • Methodology :

  • LogP Calculations : Predict lipophilicity changes using software like MarvinSuite; experimental validation via shake-flask method .
  • Solubility Studies : Phase-solubility diagrams in buffers (pH 1–7) identify optimal formulation conditions .
  • Thermal Analysis : DSC/TGA measures melting points and thermal stability, critical for storage .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : IC₅₀/EC₅₀ values normalize potency comparisons across assays .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan; heterogeneity tests (I² statistic) identify outliers .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., fluorescence polarization + SPR) .

Experimental Design & Data Analysis

Q. How to design a crystallography study to determine the compound’s 3D conformation?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (hanging drop) with solvents like DMSO/water .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution; SHELXL refines structures with R-factors < 0.05 .
  • Validation : Check for twinning or disorder using PLATON; CIF files are deposited in the Cambridge Structural Database .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism); calculate Hill slopes .
  • ANOVA with Post-Hoc Tests : Compare means across concentrations; Tukey’s HSD controls for Type I errors .
  • ECHA Toolbox : Assess toxicity thresholds using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde
Reactant of Route 2
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4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde

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